3,4-Propylenedioxythiophene Azide
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Overview
Description
3,4-Propylenedioxythiophene Azide is a derivative of 3,4-propylenedioxythiophene, a conjugated polymer known for its high conductivity, chemical stability, and versatility in various applications. The azide functional group introduces additional reactivity, making it a valuable compound for further chemical modifications and applications in advanced materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-propylenedioxythiophene azide typically involves the functionalization of 3,4-propylenedioxythiophene with azide groups. One common method is the Staudinger-Vilarrasa reaction, which allows for the covalent attachment of azide groups to the thiophene ring . This reaction is carried out under mild conditions, often using a phosphine reagent and an azide source.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications in electronics, sensors, and other advanced materials .
Chemical Reactions Analysis
Types of Reactions: 3,4-Propylenedioxythiophene azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the thiophene ring.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in azide-alkyne cycloaddition reactions, forming stable triazole linkages.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Click Chemistry: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Alkyl or aryl azides.
Reduction: Primary amines.
Click Chemistry: Triazole derivatives.
Scientific Research Applications
3,4-Propylenedioxythiophene azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-propylenedioxythiophene azide primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes, forming triazole linkages that are stable and biocompatible . This reactivity is harnessed in various applications, including the modification of surfaces, the creation of functional materials, and the development of bioconjugates .
Comparison with Similar Compounds
Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its high conductivity and stability, PEDOT is widely used in bioelectronics and energy storage devices.
Poly(3,4-methylenedioxythiophene) (PMDOT): Similar to 3,4-propylenedioxythiophene, but with a methylene bridge, offering different electronic properties.
Uniqueness: 3,4-Propylenedioxythiophene azide stands out due to its azide functional group, which provides unique reactivity for click chemistry and other modifications. This makes it particularly valuable for applications requiring precise and stable chemical modifications .
Properties
Molecular Formula |
C9H11N3O2S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-(azidomethyl)-3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C9H11N3O2S/c1-9(4-11-12-10)5-13-7-2-15-3-8(7)14-6-9/h2-3H,4-6H2,1H3 |
InChI Key |
LQPYCRLQHDEFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CSC=C2OC1)CN=[N+]=[N-] |
Origin of Product |
United States |
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